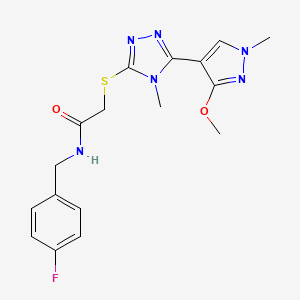

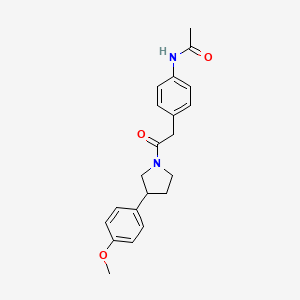

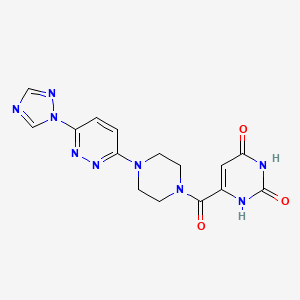

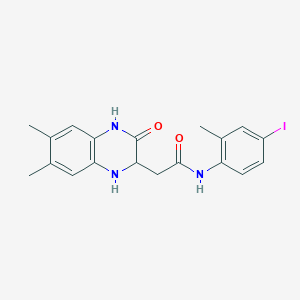

6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

The compound is a heterocyclic compound that features several pharmacologically significant moieties, such as 1,2,4-triazole, pyridazine, piperazine, and pyrimidine dione. These structural components are known to contribute to various biological activities, which makes the compound a potential candidate for drug development.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with the formation of a core structure followed by functionalization with various substituents. For instance, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized through a two-step process involving the conjugation of secondary amines with a chloro-substituted triazolo-pyridazine . Similarly, the synthesis of pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones was achieved through condensation of hydrazone intermediates with chlorouracil, followed by reductive ring closure .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and XRD. For example, the structure of a chloro-substituted triazolo-pyridazine compound was confirmed by XRD, and its molecular geometry and electronic properties were further analyzed using density functional theory (DFT) calculations . This kind of analysis provides insights into the stability and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites. The triazolopyrimidinone and triazinetriazinedione ring systems, for example, have been shown to be useful components for 5-HT2 antagonists, indicating that the compound may also engage in biological interactions through similar mechanisms . Additionally, the reactivity with various electrophilic and nucleophilic reagents can lead to the formation of novel heteroannulated compounds, as seen in the synthesis of chromenopyridopyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of halogen atoms, such as chlorine, can lead to the formation of halogen bonds, which can affect the compound's solubility and stability . The HOMO-LUMO energy gap and global reactivity descriptors can be calculated to predict the chemical reactivity and potential biological activity . The intermolecular interactions, including hydrogen bonding and halogen bonding, play a crucial role in the crystal packing and stability of these compounds .

Scientific Research Applications

Heterocyclic Compound Synthesis and Chemical Reactivity

Compounds featuring pyrimidine, triazole, and pyridazine rings, similar to the one , are often subjects of synthetic chemistry research aiming to develop new pharmacologically active molecules or materials with unique properties. For instance, the synthesis of complex heterocyclic systems through reactions involving components like diethylamine, triethylamine, and various amine sources demonstrates the chemical versatility and reactivity of triazinediones and related compounds (S. V. Shorshnev et al., 1990). Such research lays the groundwork for creating novel compounds with potential applications in drug development and materials science.

Pharmaceutical Applications

The structural motifs present in 6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione are frequently explored for their pharmaceutical applications. Compounds with similar structures have been synthesized and evaluated for their biological activities, including antimicrobial, antioxidant, and potential anti-inflammatory properties (Esam S Allehyani, 2022; A. El-Gazzar et al., 2007). These activities highlight the therapeutic potential of such compounds, underscoring the importance of ongoing research into their synthesis and functionalization.

properties

IUPAC Name |

6-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N9O3/c25-13-7-10(18-15(27)19-13)14(26)23-5-3-22(4-6-23)11-1-2-12(21-20-11)24-9-16-8-17-24/h1-2,7-9H,3-6H2,(H2,18,19,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBZZJDJCXMNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N9O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2502318.png)

![N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)